Physicochemical Profile vs. N,5-Diphenyloxazole-2-Carboxamide Unsubstituted Conjugate
The target compound’s computed logP (XLogP3-AA=3.5) and topological polar surface area (TPSA=55.1 Ų) represent a modest increase in lipophilicity and a marginal reduction in polar surface area compared to the unsubstituted N,5-diphenyloxazole-2-carboxamide analog (calculated MW=264.28 g/mol, XLogP3-AA=3.2, TPSA=55.1 Ų) [1]. While both compounds share the same TPSA, the +0.3 logP difference of the o-tolyl derivative suggests a measurable shift in lipid bilayer partitioning potential that can influence membrane permeability and non-specific binding profiles in cellular assays [1]. This data is useful for prioritizing compounds in a screening cascade when balanced lipophilicity is a critical design parameter.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5, TPSA = 55.1 Ų, MW = 278.30 g/mol [1] |
| Comparator Or Baseline | N,5-diphenyloxazole-2-carboxamide (unsubstituted analog): XLogP3-AA = 3.2, TPSA = 55.1 Ų, MW = 264.28 g/mol [1] |
| Quantified Difference | Δ logP = +0.3; TPSA unchanged |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A 0.3 logP increase can meaningfully shift a compound’s position in permeability-solubility optimization space and should be accounted for when triaging oxazole-based screening hits.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16949660, 5-phenyl-N-(o-tolyl)oxazole-2-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/16949660. View Source
